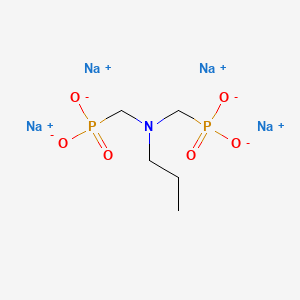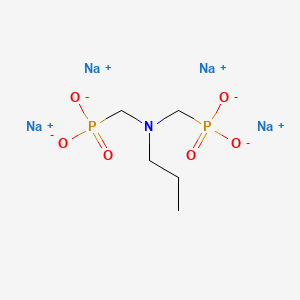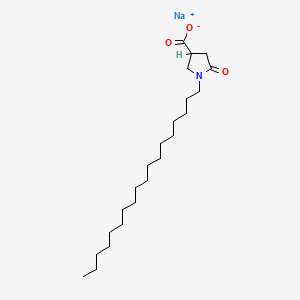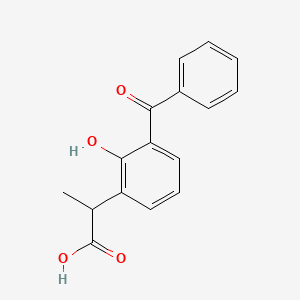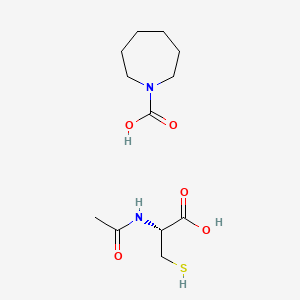
L-Cysteine, N-acetyl-, hexahydro-1H-azepine-1-carboxylate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteine, N-acetyl-, hexahydro-1H-azepine-1-carboxylate (ester) is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-, hexahydro-1H-azepine-1-carboxylate (ester) typically involves the esterification of N-acetyl-L-cysteine with hexahydro-1H-azepine-1-carboxylic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is essential for large-scale production. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
L-Cysteine, N-acetyl-, hexahydro-1H-azepine-1-carboxylate (ester) undergoes various chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Amines or alcohols in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Amides, other esters.
Aplicaciones Científicas De Investigación
L-Cysteine, N-acetyl-, hexahydro-1H-azepine-1-carboxylate (ester) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Studied for its role in cellular processes, including redox regulation and protein synthesis.
Medicine: Investigated for its potential therapeutic effects, such as antioxidant properties and its role in detoxification pathways.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
Mecanismo De Acción
The mechanism of action of L-Cysteine, N-acetyl-, hexahydro-1H-azepine-1-carboxylate (ester) involves its ability to modulate redox balance within cells. The compound acts as a precursor to glutathione, a critical antioxidant that protects cells from oxidative stress. By replenishing glutathione levels, it helps maintain cellular homeostasis and prevents damage from reactive oxygen species. Additionally, the compound may interact with specific molecular targets, such as enzymes involved in detoxification pathways, to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
L-Cysteine: A naturally occurring amino acid involved in protein synthesis and detoxification.
N-Acetyl-L-cysteine ethyl ester: An esterified form of N-acetyl-L-cysteine with enhanced bioavailability.
Uniqueness
L-Cysteine, N-acetyl-, hexahydro-1H-azepine-1-carboxylate (ester) is unique due to its structural modification, which imparts distinct chemical and biological properties. The presence of the hexahydro-1H-azepine-1-carboxylate moiety enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
66887-56-7 |
|---|---|
Fórmula molecular |
C12H22N2O5S |
Peso molecular |
306.38 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-sulfanylpropanoic acid;azepane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2.C5H9NO3S/c9-7(10)8-5-3-1-2-4-6-8;1-3(7)6-4(2-10)5(8)9/h1-6H2,(H,9,10);4,10H,2H2,1H3,(H,6,7)(H,8,9)/t;4-/m.0/s1 |
Clave InChI |
MLZOFYQOQUTXHD-VWMHFEHESA-N |
SMILES isomérico |
CC(=O)N[C@@H](CS)C(=O)O.C1CCCN(CC1)C(=O)O |
SMILES canónico |
CC(=O)NC(CS)C(=O)O.C1CCCN(CC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


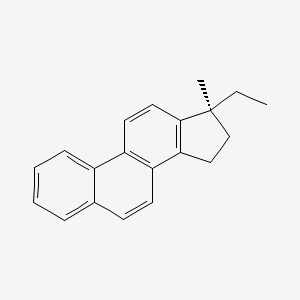
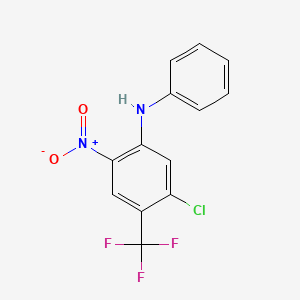
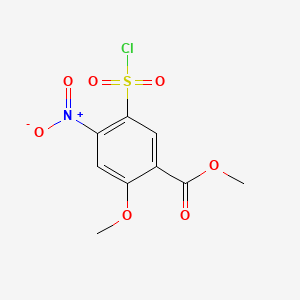
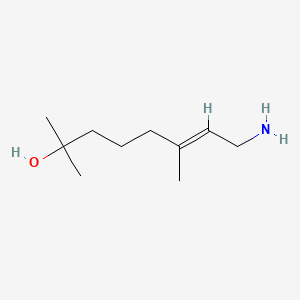

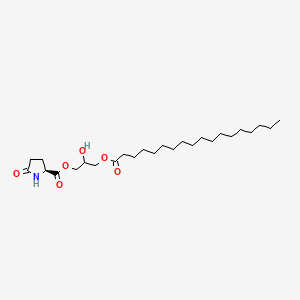
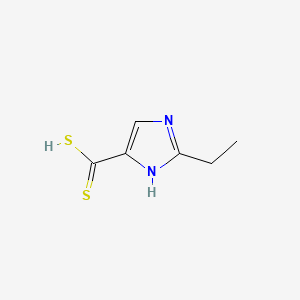

![Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate](/img/structure/B12665880.png)
